(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone
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Overview
Description
(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone: is a complex organic compound with a molecular formula of C21H21N5O2 and a molecular weight of 375.432 . This compound features a cyclopropyl group attached to a pyridazinyl ring, which is further connected to a piperazine moiety, and a phenylisoxazolyl group linked via a methanone bridge. Due to its intricate structure, it has garnered interest in various scientific research fields.
Mechanism of Action
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their suitability for further development .
Biochemical Pathways
It can be inferred that the compound may interact with the biochemical pathways involved in the life cycle of mycobacterium tuberculosis, given its anti-tubercular activity .
Pharmacokinetics
Similar compounds have been evaluated for their cytotoxicity on hek-293 (human embryonic kidney) cells . The results indicate that these compounds are non-toxic to human cells , suggesting favorable pharmacokinetic properties.
Result of Action
Similar compounds have shown significant inhibitory concentrations (ic 50) ranging from 135 to 218 μM against Mycobacterium tuberculosis H37Ra .
Action Environment
It’s worth noting that the development of single crystals for similar compounds has been reported , which could suggest a degree of stability under certain conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone typically involves multiple steps, starting with the preparation of the cyclopropylpyridazinyl and phenylisoxazolyl precursors. These precursors are then reacted under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.
Scientific Research Applications
This compound has shown potential in several scientific research areas:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: : Studied for its therapeutic potential in treating various diseases.
Industry: : Applied in the development of new materials and chemical processes.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, which differentiate it from other similar compounds. Some similar compounds include:
Indole derivatives: : Known for their diverse biological activities.
Pyridazinyl compounds: : Often studied for their pharmacological properties.
Piperazine derivatives: : Commonly used in medicinal chemistry.
Properties
IUPAC Name |
[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c27-21(18-14-19(28-24-18)16-4-2-1-3-5-16)26-12-10-25(11-13-26)20-9-8-17(22-23-20)15-6-7-15/h1-5,8-9,14-15H,6-7,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDVYJDAHJYPMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=NOC(=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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